Butanoic acid, (2E)-2-butenyl ester
Description
Butanoic acid, (2E)-2-butenyl ester (CAS: Not explicitly provided; synonyms include (E)-2-butenyl butanoate) is an ester derived from butanoic acid and (2E)-2-butenol. Structurally, it features a four-carbon butanoic acid backbone esterified with a trans-configured butenyl group. This compound is characterized by its fruity or floral aroma, typical of short-chain esters, and is utilized in flavor and fragrance industries . Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 142.20 g/mol (calculated from structural analogs in ).
Properties
CAS No. |
88686-13-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
but-2-enyl butanoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3 |
InChI Key |
RTMMLEZUIUUHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC=CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares butanoic acid, (2E)-2-butenyl ester with structurally related esters, focusing on molecular properties, natural occurrence, and functional roles:
Key Differences and Insights:
Chain Length and Volatility: Shorter esters (e.g., ethyl ester, MW 116.16) exhibit higher volatility and stronger fruity notes, making them dominant in fresh fruits like kiwifruit and pineapple . Longer esters (e.g., hexyl ester, MW 172.26) are less volatile, contributing to sustained aroma profiles in processed foods like dry-cured ham . this compound (MW ~142.20) likely bridges these categories, offering moderate volatility suitable for balanced fragrance formulations.
Structural Isomerism and Aroma: Esters with branched chains (e.g., 2-methyl- or 3-methyl-) or unsaturated groups (e.g., (E)-2-butenyl) exhibit distinct aroma profiles. For example, (E)-Hex-2-enyl 3-methylbutanoate has a "green" note due to its unsaturated and branched structure , while the straight-chain ethyl ester is more "banana-like" . The trans (E)-configuration in butenoic acid esters enhances stability and aroma intensity compared to cis isomers, as seen in (E)-2-hexenyl butanoate .
Natural Occurrence and Biosynthesis: Ethyl and methyl esters of butanoic acid are abundant in fruits (e.g., apple, pineapple) due to enzymatic esterification during ripening .
Industrial Applications :
- Ethyl and methyl esters are staples in food flavoring, whereas longer-chain esters (e.g., hexyl) are used in meat products for aroma retention .
- The unsaturated (E)-2-butenyl ester’s unique structure makes it a candidate for high-value perfumery, mimicking rare floral scents .
Research Findings and Data Trends
- Chromatographic Behavior: shows that butanoic acid esters with unsaturated groups (e.g., (E)-2-butenyl) elute earlier in GC-MS than saturated analogs due to reduced polarity, aiding in analytical identification .
- Sensory Impact : In pineapple varieties, branched esters (e.g., 2-methyl-) are cultivar-specific, highlighting the role of substituents in aroma differentiation .
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